2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a complex organic compound. Its structure incorporates benzoxazole and cyclohexylacetamide moieties, rendering it highly significant for various fields of scientific research.
Mechanism of Action
Target of Action
The compound belongs to the class of benzo[d]oxazol-2(3H)-one derivatives . These compounds have been studied as inhibitors of Traf2- and Nck-interacting kinase (TNIK) , which has been identified as a potential target for the treatment of colorectal cancer .
Mode of Action
TNIK is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and migration .
Biochemical Pathways
The compound, as a potential TNIK inhibitor, might affect the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration .
Result of Action
As a potential tnik inhibitor, it might suppress the proliferation and migration of colorectal cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves a multi-step process, starting with the preparation of intermediate compounds such as 2-oxobenzo[d]oxazole and cyclohexylacetamide derivatives, followed by their subsequent coupling through amide bond formation.
Industrial Production Methods: : Industrial methods rely on optimized synthetic routes to maximize yield and efficiency. These methods typically employ scalable reaction conditions, robust purification techniques, and stringent quality controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction processes may employ catalysts such as platinum or palladium.
Substitution: : Various nucleophiles can facilitate substitution reactions, modifying the benzoxazole or cyclohexylacetamide parts.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Use of hydrogen gas with platinum or palladium catalysts.
Substitution: : Utilization of alkyl halides or nucleophilic agents.
Major Products Formed: : The reactions often yield modified derivatives of the original compound, which can be further utilized for various research applications.
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has widespread applications:
Chemistry: : Employed as a reagent or intermediate in synthetic organic chemistry.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, particularly in drug development.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Compared to other benzoxazole and cyclohexylacetamide derivatives, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity.
Similar Compounds
Benzoxazole derivatives
Cyclohexylacetamide derivatives
Pyrazin-2-yloxy compounds
There you have it! A thorough overview of this compound. Shall we dive deeper into any particular aspect?
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-23-15-3-1-2-4-16(15)27-19(23)25)22-13-5-7-14(8-6-13)26-18-11-20-9-10-21-18/h1-4,9-11,13-14H,5-8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWQJNAPSHDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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